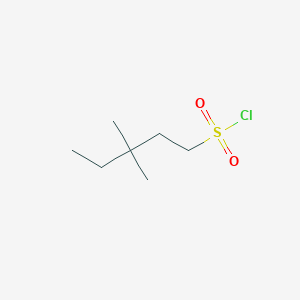
3-Cyclopropyl-2,2-dimethylpropanal
Übersicht
Beschreibung
“3-Cyclopropyl-2,2-dimethylpropanal” is a chemical compound that belongs to the family of cyclopropanes . It has a CAS Number of 1934402-30-8 and a molecular weight of 126.2 . The IUPAC name for this compound is also 3-cyclopropyl-2,2-dimethylpropanal .
Molecular Structure Analysis
The InChI code for “3-Cyclopropyl-2,2-dimethylpropanal” is 1S/C8H14O/c1-8(2,6-9)5-7-3-4-7/h6-7H,3-5H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Cyclopropyl-2,2-dimethylpropanal” include its molecular weight (126.2 g/mol) and its IUPAC name (3-cyclopropyl-2,2-dimethylpropanal) . Unfortunately, specific details such as boiling point, density, and solubility were not found in the retrieved data.
Wissenschaftliche Forschungsanwendungen
Medicine: Drug Metabolism and Pharmacokinetics
3-Cyclopropyl-2,2-dimethylpropanal: has implications in the field of medicine, particularly in drug design and metabolism. Cyclopropyl groups are known to impart constraint in aliphatic systems, which can influence the metabolic stability of pharmaceuticals . For instance, the cyclopropyl ring has been used in statins to divert metabolism from CYP3A4, reducing potential drug-drug interactions .
Agriculture: Agrochemical Synthesis
In agriculture, 3-Cyclopropyl-2,2-dimethylpropanal could be utilized in the synthesis of agrochemicals. Cyclopropane derivatives have been explored for their potential use in creating more effective pesticides and herbicides, which can enhance crop productivity while minimizing environmental impact .
Materials Science: Polymer Research
The compound may serve as a monomer or a cross-linking agent in polymer research within materials science. Its incorporation into polymers could lead to materials with enhanced mechanical properties or novel functionalities, suitable for a wide range of applications .
Environmental Science: Pollution Mitigation
Cyclopropane-containing compounds like 3-Cyclopropyl-2,2-dimethylpropanal are being studied for their potential applications in environmental science. They could play a role in the development of new materials or processes aimed at pollution mitigation or the improvement of environmental sustainability .
Energy Production: Biofuel Development
In the context of energy production, this compound could be investigated for its utility in the synthesis of biofuels. The unique structural properties of cyclopropanes might be harnessed to develop biofuels with improved combustion characteristics or lower emissions .
Chemical Synthesis: Advanced Organic Synthesis
3-Cyclopropyl-2,2-dimethylpropanal: is a valuable building block in organic synthesis. It can be used to construct highly functionalized cyclopropanes, which are core structures in many natural products and synthetic molecules. The compound’s reactivity could be exploited to develop new synthetic routes or improve existing ones for complex organic molecules .
Eigenschaften
IUPAC Name |
3-cyclopropyl-2,2-dimethylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-8(2,6-9)5-7-3-4-7/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSQEJRHEADYHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-2,2-dimethylpropanal | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(3,4-Difluorophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B1435797.png)
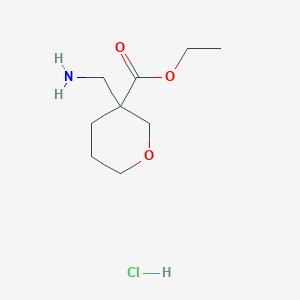


![9-Oxo-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid](/img/structure/B1435804.png)
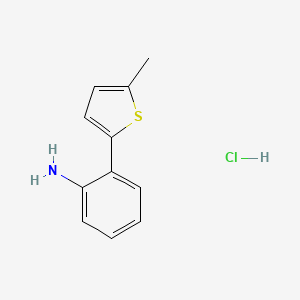


![Pyrazolo[1,5-a]pyrazine-4-carboxylic acid](/img/structure/B1435810.png)
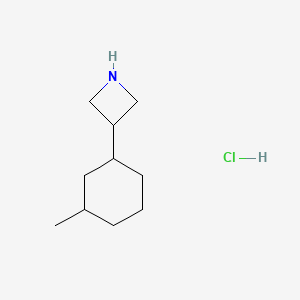
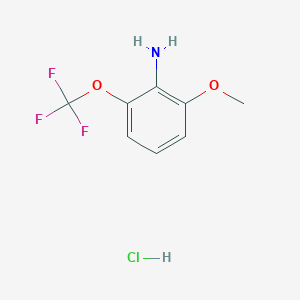
![1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-imidazole](/img/structure/B1435816.png)
